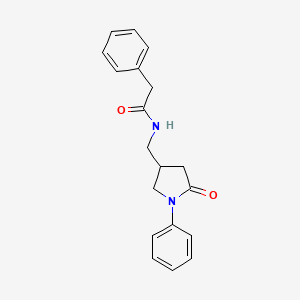

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18(11-15-7-3-1-4-8-15)20-13-16-12-19(23)21(14-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOUBFGCUJRMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Neuropharmacology

The compound has been studied for its effects on the central nervous system, particularly in relation to neurotransmitter modulation. Research indicates that derivatives of pyrrolidinone compounds, including N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide, exhibit significant activity as noncompetitive antagonists of AMPA receptors, which are crucial in glutamatergic neurotransmission. This activity suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders .

Antioxidant Activity

Studies have shown that compounds with similar structures can exhibit antioxidant properties. The interaction of this compound with oxidative stress pathways may contribute to neuroprotection in various models of oxidative damage . This aspect is particularly relevant for developing therapies aimed at neurodegenerative diseases.

Synthesis and Structural Variations

The synthesis of this compound involves multi-step organic reactions, often starting from readily available precursors such as itaconic acid. The parallel synthesis techniques allow for the rapid generation of structural analogs, facilitating the exploration of structure–activity relationships (SAR) .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Itaconic acid + Amine | 85 |

| 2 | Cyclization | Acetic anhydride | 90 |

| 3 | Functionalization | Various phenyl groups | 75 |

Case Study on AMPA Receptor Antagonism

In a study examining the efficacy of related compounds on AMPA receptors, this compound demonstrated significant inhibition of AMPA-induced calcium influx in vitro, with an IC50 value comparable to established antagonists . This finding supports its potential use in managing conditions characterized by excessive glutamate activity.

Neuroprotective Effects

Another study highlighted the neuroprotective effects of similar pyrrolidine derivatives against oxidative stress-induced neuronal damage in cell culture models. The results indicated that these compounds could modulate cellular pathways involved in apoptosis and inflammation, suggesting their utility in developing therapeutic strategies for neurodegenerative diseases .

Conclusion and Future Directions

This compound represents a promising candidate for further research into its pharmacological applications, particularly in neuropharmacology and antioxidant therapy. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in vivo.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Pyrrolidinone and Acetamide Classes

(a) Pyrimidine-5-carboxamides

Compounds such as methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates ([16{1}] and [16{2}]) share the pyrrolidinone core but replace the phenylacetamide with pyrimidine-carboxylate groups. These derivatives were synthesized in 50–65% yields, comparable to the target compound’s synthetic efficiency.

(b) N-(Benzothiazole-2-yl)-2-phenylacetamides

Examples from (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) replace the pyrrolidinone ring with a benzothiazole scaffold. The benzothiazole moiety is electron-deficient and often associated with anticancer or antimicrobial activity. Substituents like trifluoromethyl or chloro groups on the benzothiazole ring could improve metabolic stability or target affinity compared to the parent pyrrolidinone structure .

(c) N-(Thiadiazole-2-yl)-2-phenylacetamides

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives () feature a thiadiazole ring, known for redox activity and cytotoxicity. These compounds demonstrated in vitro anticancer activity against neuroblastoma, colon, and prostate cancer cell lines, suggesting that the thiadiazole group enhances bioactivity compared to the pyrrolidinone analog .

(d) Chlorophenyl-Substituted Acetamides

N-[(4-chlorophenyl)methyl]-2-phenylacetamide (6) and N-[(2-chlorophenyl)methyl]-2-phenylacetamide (7) () lack the pyrrolidinone ring but incorporate chlorophenyl groups. These compounds were synthesized using a hafnium-based catalyst, achieving higher yields (69–92%) than the target compound. The chloro substituent may influence lipophilicity and membrane permeability .

Biological Activity

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 304.38 g/mol |

| CAS Number | 896363-42-1 |

The compound features a pyrrolidinone ring, which is critical for its biological activity, particularly in modulating interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrrolidinone Ring : Starting from itaconic acid derivatives, the synthesis proceeds through cyclization reactions.

- Amidation : The resulting pyrrolidinone is reacted with phenylacetyl chloride to form the final amide product.

This method allows for the production of the compound in good yields and high purity, often exceeding 80% .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure enables it to bind effectively to these targets, leading to modulation of their activity.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that are crucial for cellular responses .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through specific signaling pathways .

Case Studies

Several studies have highlighted the biological effects and potential applications of this compound:

-

Study on Antimicrobial Effects :

- A recent investigation assessed the compound's efficacy against Staphylococcus aureus and E. coli, revealing significant inhibition at low concentrations.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.

-

Anticancer Research :

- In vitro studies on human cancer cell lines demonstrated that treatment with N-(5-(oxo)-1-pyrrolidin) resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenylacetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of intermediates under reflux conditions. For example, analogous compounds are synthesized by refluxing precursors (e.g., chloroacetyl chloride) with amines in triethylamine, monitored via TLC for completion. Purification is achieved through recrystallization (e.g., pet-ether) . Reaction optimization may involve adjusting solvent systems, temperature, and stoichiometric ratios to improve yield and purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of -NMR, -NMR, IR spectroscopy, and LC-MS to verify functional groups, stereochemistry, and molecular weight. Elemental analysis ensures purity and correct stoichiometry. For example, oxadiazole derivatives are validated via these methods .

Q. How can researchers assess the preliminary bioactivity of this compound?

- Methodological Answer : Initial screening involves in vitro assays (e.g., enzyme inhibition, antimicrobial activity) followed by cytotoxicity testing. Bioactivity predictions can be guided by structural analogs, such as pyridine or oxadiazole derivatives, which often exhibit pharmacological potential .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography (e.g., silica gel) or recrystallization using solvents like ethanol or pet-ether is standard. Monitoring via TLC ensures fraction purity. For polar intermediates, reverse-phase HPLC may be employed .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the synthesis efficiency of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while machine learning identifies optimal reaction parameters. ICReDD’s integrated approach combines computational modeling with experimental validation, reducing trial-and-error cycles by >50% .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying catalytic conditions?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling elucidate reaction pathways. For example, monitoring pyrrolidinone ring formation under acidic vs. basic conditions reveals protonation-dependent intermediates .

Q. How does advanced spectroscopic analysis (e.g., 2D NMR, X-ray crystallography) resolve structural ambiguities in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides absolute configuration data, while 2D NMR (COSY, NOESY) clarifies spatial arrangements. For spiro compounds, crystallography confirmed non-planar conformations critical for bioactivity .

Q. What in silico strategies predict the compound’s biological targets and binding affinities?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets (e.g., kinases, GPCRs). PASS software predicts activity spectra, as demonstrated for triazole-thioacetamide derivatives .

Q. How can process control and reactor design improve scalability while maintaining stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.